molecular formula C26H26N2O4S2 B5461435 (5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B5461435
M. Wt: 494.6 g/mol
InChI Key: DICHOWCEEPOHHL-KQWNVCNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields of science. This compound features a thiazolidinone core, which is known for its diverse biological activities, and a benzodioxole moiety, which is often found in bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The key steps include the formation of the thiazolidinone ring and the introduction of the benzodioxole and piperidine moieties. Common reagents used in these reactions include thioamides, aldehydes, and piperidine derivatives. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The benzodioxole and piperidine moieties can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzodioxole or piperidine moieties.

Scientific Research Applications

(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    Thiazolidinones: Known for their diverse biological activities.

    Benzodioxoles: Often found in bioactive compounds with various pharmacological properties.

    Piperidine derivatives: Commonly used in medicinal chemistry for their therapeutic potential.

Uniqueness

The uniqueness of (5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its combination of these three moieties, which may confer unique biological activities and chemical properties not found in other compounds.

Properties

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4S2/c29-24(27-11-8-19(9-12-27)14-18-4-2-1-3-5-18)10-13-28-25(30)23(34-26(28)33)16-20-6-7-21-22(15-20)32-17-31-21/h1-7,15-16,19H,8-14,17H2/b23-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICHOWCEEPOHHL-KQWNVCNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CCN3C(=O)C(=CC4=CC5=C(C=C4)OCO5)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CCN3C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.